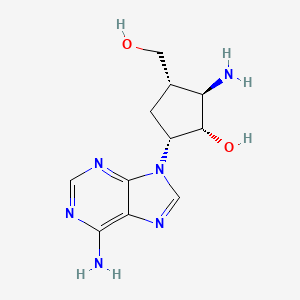
Carbocyclic-3'-amino-ara-adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbocyclic-3’-amino-ara-adenosine is a synthetic nucleoside analogue that has garnered significant attention due to its potential therapeutic applications. This compound is structurally similar to naturally occurring nucleosides but features a carbocyclic ring instead of the typical ribose or deoxyribose sugar. This modification enhances its stability and resistance to enzymatic degradation, making it a promising candidate for antiviral and anticancer therapies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-3’-amino-ara-adenosine typically involves the construction of the carbocyclic ring followed by the attachment of the adenine base. One common method includes the use of Dieckmann condensation to form the carbocyclic ring, followed by Mitsunobu coupling to attach the adenine base . The reaction conditions often involve the use of sodium hydride in dimethyl sulfoxide (DMSO) as a solvent, which facilitates the deprotonation and acylation processes .
Industrial Production Methods: Industrial production of carbocyclic-3’-amino-ara-adenosine may involve scalable processes such as the use of activated sodium hydride in DMSO for high-yielding reactions. The process is designed to be environmentally benign and cost-effective, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Carbocyclic-3’-amino-ara-adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Commonly employs halogenating agents such as bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of carbocyclic-3’-amino-ara-adenosine, which may exhibit enhanced antiviral or anticancer activities .
科学研究应用
Carbocyclic-3’-amino-ara-adenosine has a wide range of scientific research applications:
Chemistry: Used as a tool to study nucleoside analogues and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes involved in cancer cell proliferation.
作用机制
The mechanism of action of carbocyclic-3’-amino-ara-adenosine involves its incorporation into viral or cellular DNA, leading to the inhibition of DNA synthesis. This compound targets key enzymes such as DNA polymerase and reverse transcriptase, thereby blocking the replication of viruses and the proliferation of cancer cells . The molecular pathways involved include the disruption of nucleotide metabolism and the induction of apoptosis in target cells .
相似化合物的比较
Arabinofuranosyladenine (ara-A): Another nucleoside analogue with antiviral properties.
Carbovir: A carbocyclic analogue with potent antiviral activity against HIV.
Neplanocin A: Known for its broad-spectrum antiviral potential.
Uniqueness: Carbocyclic-3’-amino-ara-adenosine stands out due to its enhanced stability and resistance to enzymatic degradation compared to other nucleoside analogues. This makes it a more effective and durable therapeutic agent .
属性
CAS 编号 |
61914-36-1 |
|---|---|
分子式 |
C11H16N6O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
(1S,2R,3S,5R)-2-amino-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16N6O2/c12-7-5(2-18)1-6(9(7)19)17-4-16-8-10(13)14-3-15-11(8)17/h3-7,9,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,7-,9-/m1/s1 |
InChI 键 |
WYMIIYMQKKFLES-JXOAFFINSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N)CO |
规范 SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)

![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)



